GlcNAc(b1-3)aldehydo-Gal
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Overview
Description
GlcNAc(b1-3)aldehydo-Gal, also known as N-acetylglucosamine (GlcNAc) linked to galactose (Gal) through a beta-1,3 linkage, is a disaccharide compound. This compound is a derivative of chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi. GlcNAc is a monosaccharide that plays a crucial role in various biological processes, including cell signaling, protein glycosylation, and the formation of structural components in organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GlcNAc(b1-3)aldehydo-Gal typically involves enzymatic or chemical methods. One common approach is the enzymatic synthesis using glycosyltransferases, which catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. For example, UDP-GlcNAc:Galβ1→3GalNAc β1→6 N-acetylglucosaminyltransferase can be used to synthesize this compound .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of chitin, followed by enzymatic or chemical modification. Chitin is first deacetylated to produce glucosamine, which is then acetylated to form GlcNAc. The GlcNAc is then linked to galactose through a beta-1,3 linkage using specific glycosyltransferases .
Chemical Reactions Analysis
Types of Reactions
GlcNAc(b1-3)aldehydo-Gal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like acetic anhydride (for acetylation) and methyl iodide (for methylation) are used under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
GlcNAc(b1-3)aldehydo-Gal has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in cell signaling and protein glycosylation, which are crucial for cellular communication and function.
Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoarthritis and inflammatory diseases.
Industry: Used in the production of bio-based materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of GlcNAc(b1-3)aldehydo-Gal involves its incorporation into glycoproteins and glycolipids, where it plays a role in cell signaling and structural integrity. The compound is recognized by specific enzymes and receptors, which mediate its effects on cellular processes. For example, it can be involved in the regulation of protein O-GlcNAcylation, a post-translational modification that affects protein function and stability .
Comparison with Similar Compounds
Similar Compounds
N-acetylglucosamine (GlcNAc): A monosaccharide that is a component of chitin and hyaluronic acid.
Galactose (Gal): A monosaccharide that is a component of lactose and other oligosaccharides.
Lactose: A disaccharide composed of glucose and galactose.
Uniqueness
GlcNAc(b1-3)aldehydo-Gal is unique due to its specific beta-1,3 linkage between GlcNAc and Gal, which imparts distinct structural and functional properties. This linkage is less common compared to other glycosidic linkages, making it a valuable compound for studying specific biological processes and developing targeted therapies .
Properties
Molecular Formula |
C14H25NO11 |
---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(19)15-9-12(24)11(23)8(4-18)25-14(9)26-13(7(21)3-17)10(22)6(20)2-16/h3,6-14,16,18,20-24H,2,4H2,1H3,(H,15,19)/t6-,7+,8-,9-,10+,11-,12-,13-,14+/m1/s1 |
InChI Key |
MGEICUVBTAEZNP-BTQUHPNKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(C=O)O)C(C(CO)O)O)CO)O)O |
Origin of Product |
United States |
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